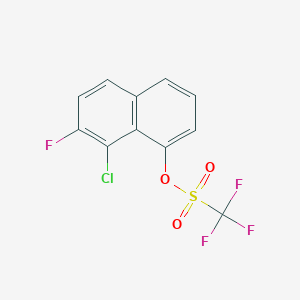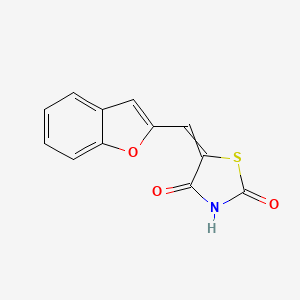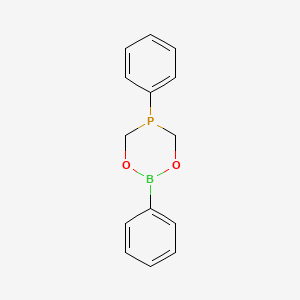
Copper(II)i-butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(II)i-butyrate, also known as copper(II) isobutyrate, is an organometallic compound with the chemical formula C8H14CuO4. It is a coordination complex where copper is bonded to two isobutyrate ligands. This compound is typically found in a solid form and is known for its blue color.
準備方法
Copper(II)i-butyrate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) oxide or copper(II) hydroxide with isobutyric acid. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the complete formation of the this compound complex.
Industrial production methods for this compound may involve similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product.
化学反応の分析
Copper(II)i-butyrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: It can be reduced to copper(I) compounds using reducing agents such as sodium borohydride.
Substitution: The isobutyrate ligands in this compound can be substituted with other ligands, such as acetate or propionate, in the presence of appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic acids for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Copper(II)i-butyrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Biology: this compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of copper(II)i-butyrate involves its ability to interact with biological molecules and cellular components. Copper ions can bind to proteins and enzymes, affecting their structure and function. This interaction can lead to the generation of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites.
類似化合物との比較
Copper(II)i-butyrate can be compared with other copper carboxylates, such as copper(II) acetate and copper(II) propionate. While all these compounds contain copper ions coordinated to carboxylate ligands, they differ in their specific ligands and properties. For example:
Copper(II) acetate: Contains acetate ligands and is commonly used as a catalyst and in the synthesis of other copper compounds.
Copper(II) propionate: Contains propionate ligands and is used in similar applications as copper(II) acetate but may have different reactivity and solubility properties.
This compound is unique due to its isobutyrate ligands, which can impart different chemical and physical properties compared to other copper carboxylates.
特性
分子式 |
C8H14CuO4 |
|---|---|
分子量 |
237.74 g/mol |
IUPAC名 |
copper;2-methylpropanoate |
InChI |
InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2 |
InChIキー |
KOKFUFYHQQCNNJ-UHFFFAOYSA-L |
正規SMILES |
CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)


![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)


![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)


![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)
